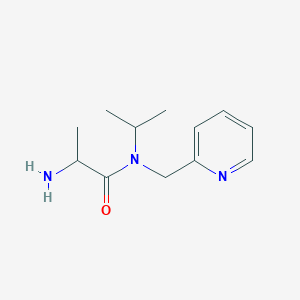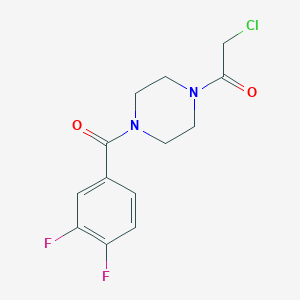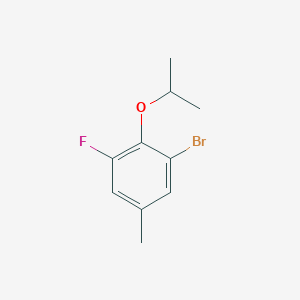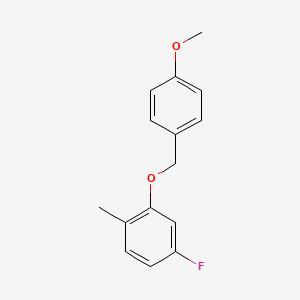
(4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative This compound is notable for its structural complexity and stereochemistry, which makes it an interesting subject for various chemical and pharmaceutical studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one typically involves the formation of the oxazolidinone ring followed by the introduction of the benzoyl, ethyl, and methyl groups. One common method involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. Subsequent functionalization steps introduce the benzoyl and alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated synthesis modules can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazolidinone ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse oxazolidinone derivatives .
科学研究应用
(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and protein folding.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous
作用机制
The mechanism of action of (2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one involves its interaction with molecular targets through its chiral centers and functional groups. These interactions can influence enzyme activity, protein folding, and other biochemical pathways. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards various molecular targets .
相似化合物的比较
Similar Compounds
(2S,4R)-4-hydroxyproline: Another chiral compound with similar stereochemistry, used in protein stability studies.
(2S,4R)-4-fluoroproline: Known for its role in enhancing protein stability and folding.
(2S,4R)-4-(9H-Pyrido[3,4-b]indol-1-yl)-1,2,4-butanetriol:
Uniqueness
(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential in medicinal chemistry make it a valuable compound for further research and development.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17?,19-/m1/s1 |
InChI 键 |
DYWWDZQRZYAPHQ-WHCXFUJUSA-N |
手性 SMILES |
CC[C@@]1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
规范 SMILES |
CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


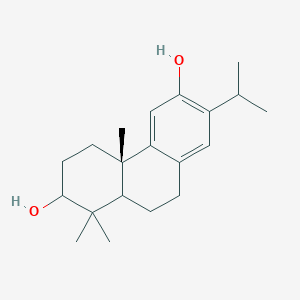

amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)
![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
